Boc-2-(trifluoromethyl)-L-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

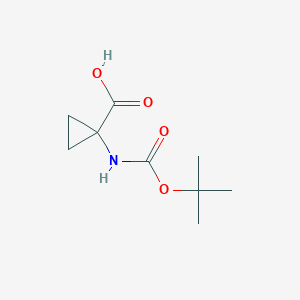

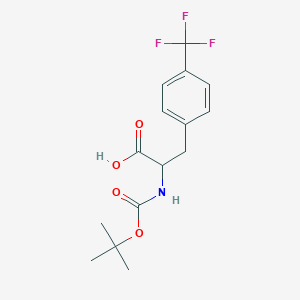

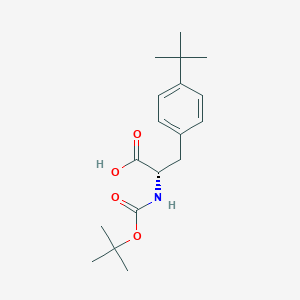

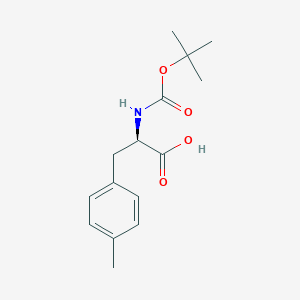

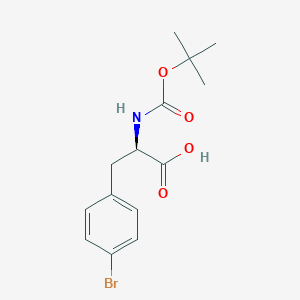

“Boc-2-(trifluoromethyl)-L-phenylalanine” is a chemical compound with the molecular formula C15H18F3NO4 . It is also known by other names such as “boc-l-2-trifluoromethylphenylalanine”, “s-2-tert-butoxycarbonyl amino-3-2-trifluoromethyl phenyl propanoic acid”, and "boc-phe 2-cf3-oh" .

Molecular Structure Analysis

The molecular structure of “Boc-2-(trifluoromethyl)-L-phenylalanine” consists of a phenylalanine backbone with a trifluoromethyl group attached to the second carbon atom . The molecule also contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .Physical And Chemical Properties Analysis

“Boc-2-(trifluoromethyl)-L-phenylalanine” has a molecular weight of 347.329 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 440.5±45.0 °C at 760 mmHg, and a flash point of 220.2±28.7 °C . The compound has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds .Applications De Recherche Scientifique

Application in Peptide Synthesis

Scientific Field

Biochemistry and Molecular Biology

Application Summary

This compound is used in the synthesis of peptides, which are short chains of amino acids. It is particularly useful in creating peptides with specific properties, such as increased stability or altered functionality.

Methods of Application

The Boc-2-(trifluoromethyl)-L-phenylalanine is incorporated into peptides via solid-phase peptide synthesis (SPPS). This involves attaching the first amino acid to a resin, followed by sequential addition of protected amino acids, including the Boc-protected trifluoromethyl phenylalanine.

Results Summary

The use of this compound in peptide synthesis has resulted in peptides with enhanced stability and unique properties due to the trifluoromethyl group. The peptides synthesized using this method have been used in various biochemical applications .

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

Boc-2-(trifluoromethyl)-L-phenylalanine is utilized in the design of pharmaceutical drugs. Its incorporation into drug molecules can improve their metabolic stability and potency.

Methods of Application

Drug candidates are synthesized using this amino acid as a building block. The trifluoromethyl group is known to influence the biological activity of the molecules, making them more effective as potential medications.

Results Summary

Compounds synthesized with this amino acid have shown improved pharmacokinetic properties and increased efficacy in preclinical studies. The trifluoromethyl group’s presence has been linked to better drug-receptor interactions .

Application in Material Science

Scientific Field

Material Science

Application Summary

The compound is used in the development of novel materials with specific optical or electronic properties. Its unique structure allows for the creation of materials with desired characteristics.

Methods of Application

Boc-2-(trifluoromethyl)-L-phenylalanine is polymerized or copolymerized with other monomers to form new materials. The trifluoromethyl group can impart hydrophobicity and influence the material’s refractive index.

Results Summary

Materials developed using this compound have shown promising optical clarity and electronic properties, making them suitable for applications in coatings and electronic devices .

Application in Proteomics

Scientific Field

Proteomics

Application Summary

This amino acid derivative is used in proteomics to study protein interactions and functions. It can be incorporated into proteins to facilitate their identification and analysis.

Methods of Application

The compound is used to label proteins, which are then analyzed using mass spectrometry. The labeling allows for the differentiation of proteins and the study of their interactions within a complex biological system.

Results Summary

Proteins labeled with Boc-2-(trifluoromethyl)-L-phenylalanine have been successfully identified and characterized, providing insights into their roles in various biological processes .

Application in Agricultural Chemistry

Scientific Field

Agricultural Chemistry

Application Summary

The compound is explored for its potential use in developing pesticides and herbicides. Its structural features can be leveraged to create more effective and selective agricultural chemicals.

Methods of Application

Chemical libraries containing derivatives of Boc-2-(trifluoromethyl)-L-phenylalanine are screened for activity against various agricultural pests and weeds. The compound’s derivatives are tested for their efficacy and selectivity.

Results Summary

Some derivatives have shown potential as selective and potent agrochemicals, offering a new approach to pest and weed management in agriculture .

Application in Environmental Science

Scientific Field

Environmental Science

Application Summary

Boc-2-(trifluoromethyl)-L-phenylalanine is investigated for its use in environmental remediation, such as the breakdown of pollutants or the detection of environmental toxins.

Methods of Application

The compound is used as a precursor in the synthesis of sensors or catalysts that can detect or degrade environmental pollutants. Its chemical structure allows for the creation of sensitive and selective detection systems.

Results Summary

Sensors and catalysts developed with this compound have demonstrated the ability to detect and degrade various environmental pollutants, contributing to cleaner and safer ecosystems .

This analysis provides a glimpse into the diverse applications of Boc-2-(trifluoromethyl)-L-phenylalanine in scientific research. Each application leverages the unique properties of the compound to advance knowledge and technology in different scientific fields. The results obtained from these applications highlight the compound’s versatility and potential for further exploration in various areas of research.

Application in Drug Delivery Systems

Scientific Field

Pharmaceutical Sciences

Application Summary

This compound is used in the development of advanced drug delivery systems, such as targeted drug delivery and controlled release formulations.

Methods of Application

The amino acid derivative is incorporated into polymers or liposomes that encapsulate the active pharmaceutical ingredient. The presence of the trifluoromethyl group can enhance the system’s targeting capabilities and control the release rate of the drug.

Results Summary

Drug delivery systems utilizing this compound have shown improved targeting to specific tissues or cells and a controlled release profile, which can lead to better therapeutic outcomes and reduced side effects .

Application in Chemical Biology

Scientific Field

Chemical Biology

Application Summary

Boc-2-(trifluoromethyl)-L-phenylalanine is employed in chemical biology to modify proteins or peptides, aiding in the study of biological processes at the molecular level.

Methods of Application

The compound is used to introduce chemical modifications into peptides or proteins, which can then be tracked or manipulated within living systems. This allows for the study of protein function and interaction in real-time.

Results Summary

Modified proteins with this amino acid have provided valuable insights into cell signaling pathways and protein-protein interactions, enhancing our understanding of cellular mechanisms .

Application in Nanotechnology

Scientific Field

Nanotechnology

Application Summary

The unique properties of Boc-2-(trifluoromethyl)-L-phenylalanine are exploited in the synthesis of nanomaterials with specific functionalities.

Methods of Application

Nanoparticles or nanofibers are synthesized using this compound as a precursor. The trifluoromethyl group can influence the surface properties and reactivity of the nanomaterials.

Results Summary

Nanomaterials created with this compound have shown potential in various applications, including catalysis, sensing, and as carriers for drug delivery systems .

These additional applications further demonstrate the versatility of Boc-2-(trifluoromethyl)-L-phenylalanine in scientific research, offering innovative solutions across various fields of science and technology.

Application in Green Chemistry

Scientific Field

Green Chemistry

Application Summary

This compound is used in developing eco-friendly chemical processes. It serves as a protective group for amines, which is a key functionality in many biologically active molecules.

Methods of Application

A green and eco-friendly route for the BOC protection of amines is reported, which is highly efficient and chemoselective, with excellent yields and easy product isolation .

Results Summary

The methodology allows for almost quantitative BOC protection of a wide variety of aliphatic and aromatic amines, amino acids, and amino alcohols without the need for catalysts or solvents .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

Boc-2-(trifluoromethyl)-L-phenylalanine is used in the synthesis of reagents for analytical purposes, such as the detection of biological molecules.

Methods of Application

The compound is used to create specific reagents that react with target molecules, allowing for their detection and quantification in complex mixtures.

Results Summary

Reagents developed using this compound have been utilized in various analytical techniques, providing high sensitivity and specificity for the detection of biological molecules .

Application in Chemical Synthesis

Scientific Field

Chemical Synthesis

Application Summary

The compound is employed in the synthesis of complex organic molecules, serving as a building block due to its unique structural features.

Methods of Application

It is used in multi-step synthetic routes to introduce the trifluoromethyl phenyl group into target molecules, enhancing their chemical properties.

Results Summary

Synthetic routes involving this compound have led to the creation of novel organic molecules with potential applications in pharmaceuticals and materials science .

Safety And Hazards

The safety data sheet for “N-Boc-2-trifluoromethyl-L-phenylalanine” advises against its use in food, drugs, pesticides, or biocidal products . In case of eye or skin contact, it is recommended to rinse immediately with plenty of water and seek medical attention . The compound should not be released into the environment .

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMOOODKNPYTEE-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-(trifluoromethyl)-L-phenylalanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.